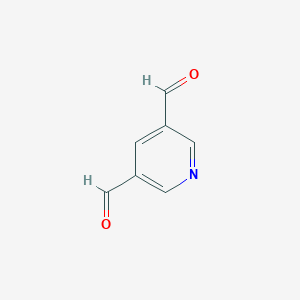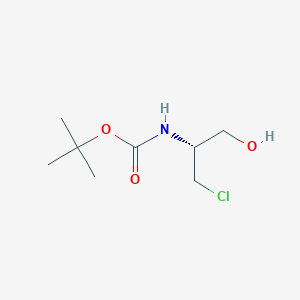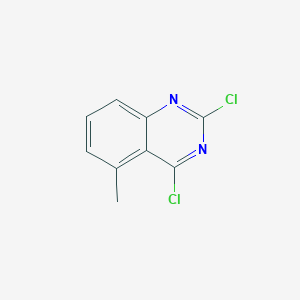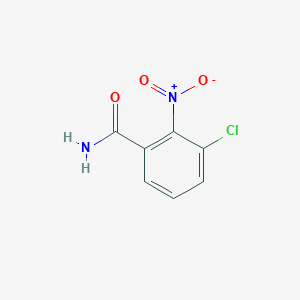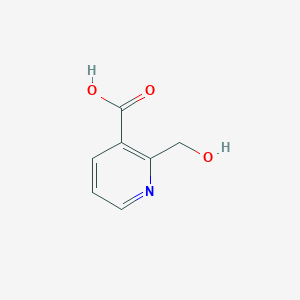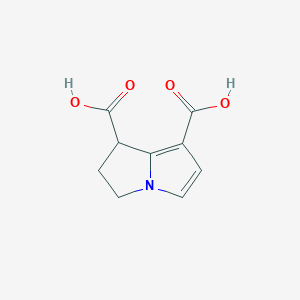
4-Methylsulfonylphenylisothiocyanate
描述
4-Methylsulfonylphenylisothiocyanate is an organic compound with the molecular formula C8H7NO2S2. It is characterized by the presence of a sulfonyl group and an isothiocyanate group attached to a phenyl ring. This compound is of significant interest due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: 4-Methylsulfonylphenylisothiocyanate can be synthesized through various methods. One common approach involves the reaction of 4-methylsulfonylphenylamine with thiophosgene. This reaction typically occurs in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the isothiocyanate group. The reaction is usually carried out at room temperature and yields the desired product with high purity .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of more sustainable and scalable methods. For instance, a one-pot process using primary amines under aqueous conditions has been developed. This method involves the in situ generation of the isothiocyanate group, which simplifies the purification process and reduces waste .
化学反应分析
Types of Reactions: 4-Methylsulfonylphenylisothiocyanate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The isothiocyanate group can be reduced to form thiourea derivatives.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming a variety of products depending on the nucleophile used
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the isothiocyanate group under mild conditions
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Thiourea derivatives.
Substitution: Various substituted phenylisothiocyanates depending on the nucleophile
科学研究应用
作用机制
The mechanism of action of 4-methylsulfonylphenylisothiocyanate involves its interaction with specific molecular targets and pathways:
相似化合物的比较
4-Methylsulfonylphenylisothiocyanate can be compared with other similar compounds, such as:
Phenylisothiocyanate: Lacks the sulfonyl group, making it less effective in certain biological applications.
Sulfonimidates: These compounds have a similar sulfonyl group but differ in their overall structure and reactivity.
4-Methylsulfonylphenylamine: The precursor to this compound, which lacks the isothiocyanate group and thus has different reactivity and applications.
The uniqueness of this compound lies in its dual functional groups, which confer both chemical versatility and biological activity, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
1-isothiocyanato-4-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S2/c1-13(10,11)8-4-2-7(3-5-8)9-6-12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEGGIPVCHEXNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567911 | |
| Record name | 1-Isothiocyanato-4-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15863-56-6 | |
| Record name | 1-Isothiocyanato-4-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
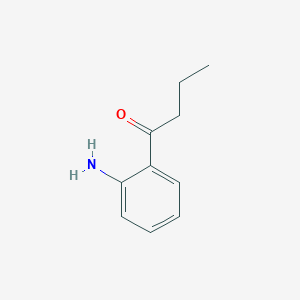
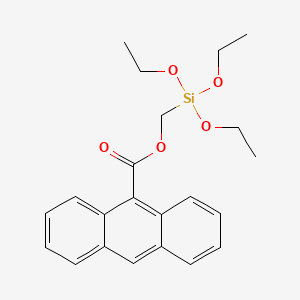
![5-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B1611238.png)
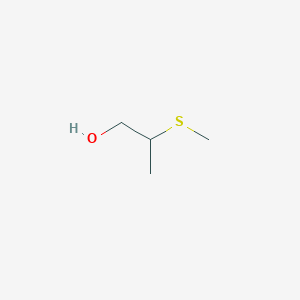
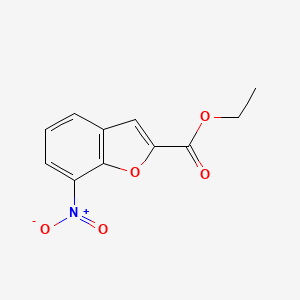

![Benzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B1611242.png)
![1-Iodo-4-[3-(4-iodophenoxy)-2,2-bis[(4-iodophenoxy)methyl]propoxy]benzene](/img/structure/B1611244.png)
